

# An In-depth Technical Guide to Dihydrocitrinone: Molecular Properties and Analytical Determination

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Compound of Interest		
Compound Name:	Dihydrocitrinone	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and analytical methodologies for **Dihydrocitrinone**, a key metabolite of the mycotoxin Citrinin. The information presented herein is intended to support research, drug development, and toxicological studies involving this compound.

# **Core Molecular Data**

**Dihydrocitrinone** is primarily recognized as the major urinary metabolite of Citrinin in humans. [1][2] The conversion of Citrinin to **Dihydrocitrinone** is considered a detoxification process, as the metabolite exhibits lower cytotoxicity and genotoxicity.[3][4][5] Its detection in biological fluids serves as a critical biomarker for assessing human exposure to Citrinin.[1]

The fundamental molecular attributes of **Dihydrocitrinone** are summarized in the table below. These values are essential for mass spectrometry-based identification and quantification.



Parameter	Value	Source
Molecular Formula	C13H14O6	[3][4][6][7]
Average Molecular Weight	266.25 g/mol	[1][3][6][7]
Exact Mass (Monoisotopic)	266.0800 Da	Calculated
CAS Number	65718-85-6	[6]

# Experimental Protocols for Identification and Quantification

The accurate determination of **Dihydrocitrinone** in biological matrices, such as urine, is critical for exposure assessment. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the predominant analytical technique.

This section details a representative protocol for the quantification of **Dihydrocitrinone** in human urine using Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS).

#### 2.1.1. Sample Preparation

Effective sample preparation is crucial to remove matrix interferences and concentrate the analyte.

- Initial Centrifugation: Centrifuge the urine sample to pellet any solid debris.
- Supernatant Collection: Collect 1 mL of the supernatant and add 1 mL of acetonitrile. Vortex
  the mixture for 30 seconds.
- Salting-Out and Cleanup: Add a mixture of 0.3 g of sodium chloride and 30 mg of C18 sorbent. Vortex for another 30 seconds and then centrifuge.
- Final Steps: Collect the upper acetonitrile layer and evaporate it to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 0.5 mL of a methanol/water (70:30 v/v) solution containing 0.1% formic acid. Filter the final solution through a 0.2 µm filter before injection.[3][6]



### 2.1.2. Chromatographic Conditions

- System: Ultra-High-Performance Liquid Chromatograph (UHPLC).[3][6]
- Column: Luna Omega (50 × 2.1 mm, 1.6 μm) or equivalent C18 column.[6]
- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[6]
- Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[6]
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analyte, and then returns to initial conditions for column reequilibration.[3][6]
- Flow Rate: 0.4 mL/min.[3][6]
- Injection Volume: 5 μL.[3][6]

#### 2.1.3. Mass Spectrometry Parameters

- Instrument: Q-Exactive Orbitrap Mass Spectrometer or similar high-resolution mass spectrometer.[3][6]
- Ionization Mode: Electrospray Ionization (ESI), often operated in both positive and negative modes to determine the most intense ion.[3] For **Dihydrocitrinone**, the [M-H]<sup>-</sup> adduct in negative mode is commonly used.[6]
- Data Acquisition: Full scan mode for accurate mass measurement and targeted MS/MS for fragmentation analysis and confirmation.
- Key Mass Spectrometry Data:
  - Adduct Ion: [M-H]<sup>-</sup>[6]
  - Theoretical Mass (m/z): 265.0718[3]
  - Measured Mass (m/z): 265.065887 (example)[6]



# **Logical and Metabolic Relationships**

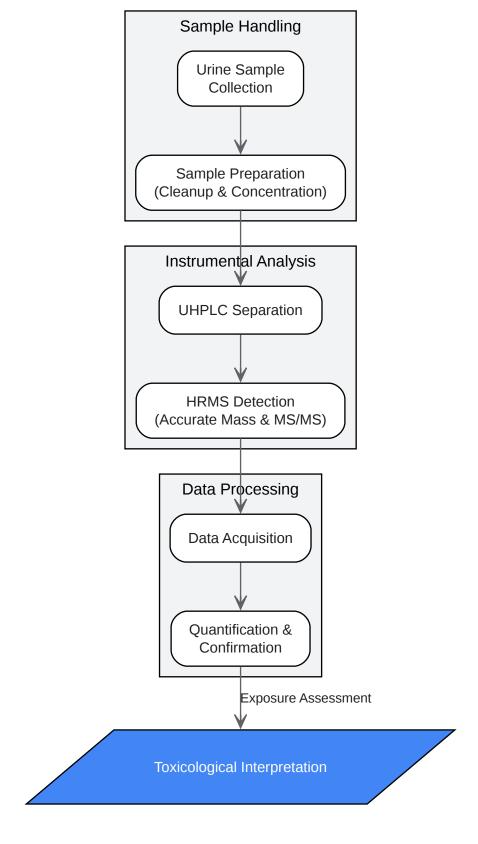
**Dihydrocitrinone**'s primary relevance in toxicology and clinical chemistry stems from its role as a metabolite of the mycotoxin Citrinin. Understanding this relationship is fundamental to its application as a biomarker.

The biotransformation of Citrinin to **Dihydrocitrinone** is a key detoxification pathway in mammals.[3][4][5] This metabolic conversion involves the reduction of the quinone moiety of Citrinin.









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